molecular formula C11H8N2O3 B577726 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253791-85-3

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Cat. No.: B577726
CAS No.: 1253791-85-3
M. Wt: 216.196
InChI Key: ZBNVJFQOPMHBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyrido[2,3-D][1,3]oxazine core, which is a fused ring system combining pyridine and oxazine rings, with a methyl group at the 7-position and a prop-2-ynyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione typically involves cyclocondensation reactions. One common method includes the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired heterocyclic nucleus . The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h1,4-5H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNVJFQOPMHBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152860
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-85-3
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253791-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.